molecular formula C21H29ClN4O7 B2378801 Pomalidomide-PEG3-Amine HCl salt CAS No. 2446474-09-3

Pomalidomide-PEG3-Amine HCl salt

Cat. No. B2378801
M. Wt: 484.93
InChI Key: QWILZBRPTQSQLW-UHFFFAOYSA-N
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Description

Pomalidomide-PEG3-Amine HCl salt (CAS: 2446474-09-3) is a small molecule drug used in the treatment of certain types of cancer, particularly multiple myeloma . It is a functionalized cereblon ligand for PROTAC (proteolysis-targeting chimeras) research and development .


Synthesis Analysis

Pomalidomide-PEG3-Amine HCl salt enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand .


Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG3-Amine HCl salt is C21H29ClN4O7 . The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidom

Scientific Research Applications

Pharmacokinetics and Detection

Pomalidomide, a second-generation immunomodulatory agent, has shown significant relevance in pharmacokinetic studies. A robust HPLC assay with fluorescence detection was developed for quantifying pomalidomide in human plasma, facilitating pharmacokinetic analyses in clinical trials for various malignancies (Shahbazi et al., 2014). This development is crucial for understanding pomalidomide's behavior in the body and optimizing its therapeutic use.

Treatment of Multiple Myeloma

Pomalidomide has been extensively researched for its application in treating multiple myeloma. It has demonstrated efficacy in patients who have heavily pretreated multiple myeloma, especially when combined with dexamethasone (Cerchione et al., 2018). These studies highlight pomalidomide's role in managing relapsed and refractory cases of this hematological malignancy.

Immunomodulatory Effects

Pomalidomide acts as an immunomodulatory drug, impacting various biological processes. One study demonstrated its ability to reorganize the cytoskeleton by modulating Rho GTPases in monocytes, potentially elucidating a mechanism for its therapeutic immunomodulatory effects (Xu et al., 2009).

Drug Interactions and Metabolism

Investigations into pomalidomide's drug-drug interaction potential revealed insights into its metabolism and interaction with cytochrome P450 and transporter proteins. This information is vital for predicting and managing potential interactions with other medications in patients undergoing treatment (Kasserra et al., 2015).

properties

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWILZBRPTQSQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide-PEG3-Amine HCl salt

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